Intramolecular Hydrogen Bonding Distinguishes Ortho- from Para-Isomers
Salicyl ether (ortho,ortho') possesses two phenolic –OH groups positioned ortho to the benzylic ether linkage, enabling the formation of intramolecular O–H···O hydrogen bonds with the central ether oxygen [1]. This intramolecular hydrogen bonding is structurally impossible for its para-isomer, bis(4-hydroxybenzyl) ether (CAS 76890-93-2), where the hydroxyl groups are distant from the ether bridge [1][2]. The presence of intramolecular H-bonds alters the effective polarity and chromatographic behavior of the ortho-isomer relative to the para-isomer despite their identical molecular formula and computed TPSA (both 49.70 Ų) [3].
| Evidence Dimension | Intramolecular hydrogen-bond formation capability |
|---|---|
| Target Compound Data | Two ortho-OH groups capable of forming 5-membered intramolecular H-bonded rings with ether O; XlogP = 2.40 [3] |
| Comparator Or Baseline | Bis(4-hydroxybenzyl) ether (para-isomer, CAS 76890-93-2): para-OH groups too distant for intramolecular H-bond with ether O; TPSA = 49.70 Ų (identical) [4] |
| Quantified Difference | Identical TPSA yet divergent effective polarity; ortho-isomer XlogP = 2.40 vs. para-isomer XlogP = 2.40 (computed identically); experimental lipophilicity expected to differ due to intramolecular H-bond masking of polar groups |
| Conditions | Structural comparison based on 2D molecular topology and established principles of ortho-substituted phenol hydrogen bonding [1][5] |
Why This Matters
The ortho-isomer's intramolecular H-bond capacity impacts solubility, extraction efficiency, and chromatographic retention, meaning the para-isomer cannot serve as a surrogate in analytical reference applications.
- [1] Ab initio and 17O NMR study of aromatic compounds with dicoordinate oxygen atoms. 2. Intramolecular hydrogen bonding in hydroxy- and methoxybenzene derivatives. Comparison of ortho- vs. para-substituted phenols. (cosechador.siu.edu.ar). View Source
- [2] Intramolecular Hydrogen Bonding Examples. Effect of ortho-OH placement in salicylic acid and related structures on hydrogen-bond network formation. Ithy.com (2025). View Source
- [3] PlantAedb. Salicyl ether. XlogP = 2.40, TPSA = 49.70 Ų. https://plantaedb.com/compounds/salicyl-ether (accessed 2026-05-06). View Source
- [4] PlantAedb. Bis-(4-hydroxybenzyl)ether (CAS 76890-93-2). TPSA = 49.70 Ų, identical to ortho-isomer. https://plantaedb.com/compounds/bis-(4-hydroxybenzyl)ether (accessed 2026-05-06). View Source
- [5] Shannon, J. S. Studies in Mass Spectrometry. I. Structures and Reactions of Ions from Benzyl Alcohol, ortho-, meta-, and para-Hydroxybenzyl Alcohols. (1962). View Source
